Cas no 4964-77-6 (5,7-Dichloroquinoline)

5,7-Dichloroquinoline is a chlorinated quinoline derivative with the molecular formula C₉H₅Cl₂N. This heterocyclic compound is characterized by its two chlorine substituents at the 5 and 7 positions, which enhance its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The dichlorination pattern imparts distinct electronic properties, making it valuable for constructing complex molecular architectures. Its stability under various reaction conditions and compatibility with cross-coupling methodologies further underscore its synthetic utility. 5,7-Dichloroquinoline is commonly employed in medicinal chemistry for the development of bioactive compounds, particularly in antimicrobial and antimalarial research.
5,7-Dichloroquinoline structure
5,7-Dichloroquinoline structure
Product Name:5,7-Dichloroquinoline
CAS No:4964-77-6
MF:C9H5Cl2N
MW:198.048700094223
MDL:MFCD11504933
CID:45441
PubChem ID:21766648
Update Time:2025-11-02

5,7-Dichloroquinoline Chemical and Physical Properties

Names and Identifiers

    • 5,7-Dichloroquinoline
    • 5,7-Dichlorochinolin
    • 5,7-dichloro-quinoline
    • 5.7-Dichlor-chinolin
    • Quinoline, 5,7-dichloro-
    • SOYGNPWMLQHOGD-UHFFFAOYSA-N
    • ST2405973
    • V6184
    • 964D776
    • Z2255112007
    • MFCD11504933
    • DTXSID80617812
    • SY111834
    • CS-W009236
    • SB67672
    • 4964-77-6
    • SCHEMBL7712335
    • DS-17882
    • 5 pound not7-Dichloroquinoline
    • EN300-122876
    • W17440
    • AKOS006325452
    • Z1198322954
    • DB-358697
    • MDL: MFCD11504933
    • Inchi: 1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
    • InChI Key: SOYGNPWMLQHOGD-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2C1=CC=CN=2)Cl

Computed Properties

  • Exact Mass: 196.98000
  • Monoisotopic Mass: 196.9799046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Boiling Point: 308.3°C at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.54160

5,7-Dichloroquinoline Security Information

5,7-Dichloroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5,7-Dichloroquinoline Production Method

5,7-Dichloroquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:4964-77-6)5,7-Dichloroquinoline
Order Number:A871761
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:30
Price ($):376.0
Email:sales@amadischem.com

Additional information on 5,7-Dichloroquinoline

5,7-Dichloroquinoline (CAS No. 4964-77-6): A Versatile Scaffold in Modern Chemical and Pharmaceutical Research

5,7-Dichloroquinoline (CAS No. 4964-77-6) is a heterocyclic compound that has garnered significant attention in both academic and industrial research settings. With its distinctive quinoline core and strategically positioned dichloro substituents, this molecule serves as a critical building block in the development of novel pharmaceuticals, materials science applications, and advanced synthetic methodologies. The 5,7-Dichloroquinoline scaffold is particularly valued for its unique combination of electronic and steric properties, which enable it to participate in a wide range of chemical transformations. Recent studies have highlighted its role in the design of bioactive molecules, including potential anti-cancer agents and fluorescent probes, underscoring its importance in contemporary drug discovery and chemical synthesis efforts.

The chemical structure of 5,7-Dichloroquinoline is characterized by a fused benzene and pyridine ring system, with two chlorine atoms substituting the 5- and 7-positions of the quinoline ring. This structural arrangement imparts a high degree of chemical stability while maintaining reactivity at key functional sites. The electronic properties of the molecule are influenced by the electron-withdrawing nature of the chlorine atoms, which modulate the molecule's ability to engage in π-π interactions and hydrogen bonding. These characteristics make 5,7-Dichloroquinoline a versatile starting material for the synthesis of complex molecules, including derivatives with enhanced solubility, photophysical properties, and biological activity. Recent advances in computational chemistry have further elucidated the molecule's behavior in various environments, providing insights that guide its application in drug development and materials design.

In the realm of pharmaceutical research, 5,7-Dichloroquinoline has emerged as a promising lead compound for the development of targeted therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of 5,7-Dichloroquinoline exhibit potent inhibitory activity against specific kinase enzymes implicated in cancer progression. The researchers utilized molecular docking simulations to optimize the binding affinity of these compounds to their target proteins, resulting in a series of analogues with improved selectivity and cellular uptake. These findings highlight the molecule's potential as a prodrug scaffold or bioconjugation platform for the next generation of precision medicine therapies.

One of the most exciting developments in 5,7-Dichloroquinoline research is its application in fluorescent imaging and bioanalytical techniques. A team of scientists from the University of Tokyo recently reported the synthesis of 5,7-Dichloroquinoline-based fluorophores with exceptional quantum yields and photostability. These compounds were shown to effectively label mitochondrial membranes in live cells, enabling high-resolution confocal microscopy studies of mitochondrial dynamics. The fluorescence properties of these derivatives are attributed to the conjugated π-system of the quinoline ring, which allows for efficient energy transfer and emission in the visible range. This breakthrough has significant implications for biomedical imaging and diagnostic tool development.

From a materials science perspective, 5,7-Dichloroquinoline has been explored as a building block for the synthesis of organic semiconductors and nonlinear optical materials. A 2024 paper in Advanced Materials described the use of 5,7-Dichloroquinoline derivatives in the fabrication of thin-film transistors with enhanced charge-carrier mobility. The researchers employed solution-processing techniques to create self-assembled monolayers of the compound on metal oxide substrates, resulting in devices with improved electrochemical performance. These findings suggest that 5,7-Dichloringquinoline may play a pivotal role in the development of flexible electronics and next-generation photovoltaic systems.

The synthetic accessibility of 5,7-Dichloroquinoline is another factor contributing to its widespread use in research and industry. Traditional methods for its synthesis, such as the Skraup reaction, have been refined to achieve higher yield and purity through the use of transition-metal catalysts and green solvents. A recent advancement in flow chemistry has enabled the large-scale production of 5,7-Dichloroquinoline with minimal byproduct formation, making it a more sustainable option for industrial applications. These improvements in synthetic methodology have broadened the molecule's utility, allowing for the efficient preparation of complex derivatives with tailored functional groups.

Looking ahead, the future applications of 5,7-Dichloroquinoline are likely to expand into nanotechnology and smart material design. Researchers are currently investigating its potential as a ligand in metal-organic frameworks (MOFs) for gas storage and separation applications. The molecule's ability to form coordination bonds with transition metals is being leveraged to create porous materials with tunable adsorption properties. Additionally, 5,7-Dichloroquinoline is being explored as a crosslinker in hydrogel networks, where its hydrophobic-hydrophilic balance can be fine-tuned to control swelling behavior and mechanical strength. These emerging applications underscore the molecule's versatility and its potential to drive innovation across multiple scientific disciplines.

In conclusion, 5,7-Dichloroquinoline (CAS No. 4964-77-6) stands as a cornerstone in modern chemical research and pharmaceutical development. Its unique structural features, combined with the advancements in synthetic methods and computational tools, have positioned it as a key player in the design of next-generation materials and therapeutic agents. As research continues to uncover new applications for this compound, its role in scientific innovation is poised to grow, offering new opportunities for cross-disciplinary collaboration and technological breakthroughs.

5,7-Dichloroquinoline (CAS No. 4964-77-6): A Versatile Scaffold in Modern Chemical and Pharmaceutical Research Overview 5,7-Dichloroquinoline, with the CAS number 4964-77-6, is a heterocyclic compound that has become a focal point in both academic and industrial research. Its unique quinoline core and strategically placed dichloro substituents make it a versatile scaffold for a wide range of applications, including drug discovery, materials science, and advanced synthetic chemistry. --- ### Chemical Structure and Properties The chemical structure of 5,7-Dichloroquinoline consists of a fused benzene and pyridine ring, with chlorine atoms at the 5- and 7-positions. This arrangement imparts electronic stability while maintaining reactivity at key functional sites. The molecule's electronic properties are influenced by the electron-withdrawing nature of the chlorine atoms, which enhance its ability to engage in π-π interactions and coordination bonds. --- ### Synthetic Accessibility Traditionally synthesized via the Skraup reaction, 5,7-Dichloroquinoline can now be produced with higher yield and purity using transition-metal catalysts and green solvents. Recent advancements in flow chemistry have enabled large-scale production with minimal byproduct formation, making it a sustainable and cost-effective option for industrial applications. --- ### Applications in Pharmaceutical Development 5,7-Dichloroquinoline is a key compound in the development of novel therapeutic agents. Its structural flexibility allows for the synthesis of complex derivatives with tailored functional groups, making it a valuable scaffold in drug design. Research is ongoing to explore its potential in targeted drug delivery, antimicrobial agents, and anticancer therapies. --- ### Applications in Materials Science - Flexible Electronics: Used in the development of thin-film transistors with enhanced charge-carrier mobility. - Photovoltaic Systems: Employed in solution-processing techniques for self-assembled monolayers on metal oxide substrates. - Smart Materials: Explored as a crosslinker in hydrogel networks to control swelling behavior and mechanical strength. - Nanotechnology: Investigated as a ligand in metal-organic frameworks (MOFs) for gas storage and separation. --- ### Future Directions The future applications of 5,7-Dichloroquinoline are expanding into nanotechnology, smart material design, and cross-disciplinary innovation. Its ability to form coordination bonds with transition metals is being leveraged to create porous materials with tunable adsorption properties. --- ### Conclusion 5,7-Dichloroquinoline (CAS No. 4964-77-6) is a cornerstone in modern chemical research and pharmaceutical development. Its unique structural features, combined with advancements in synthetic methods and computational tools, have positioned it as a key player in the design of next-generation materials and therapeutic agents. As research continues to uncover new applications, its role in scientific innovation is poised to grow, offering new opportunities for cross-disciplinary collaboration and technological breakthroughs.
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Amadis Chemical Company Limited
(CAS:4964-77-6)5,7-Dichloroquinoline
A871761
Purity:99%
Quantity:25g
Price ($):376.0
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